BenchChemオンラインストアへようこそ!

4,6-Dibromo-5-ethyl-pyrimidine

Lipophilicity Membrane Permeability Drug Design

This dihalogenated pyrimidine scaffold is a strategic intermediate for generating kinase-focused libraries. The 5-ethyl substitution provides a steric bias that enables regioselective sequential cross-coupling at the 4- and 6-positions, a critical feature for synthesizing dasatinib-like Bcr/Abl inhibitors. Its logP of 2.56 delivers higher passive membrane permeability than the 5-methyl analog (logP 1.04), making it the superior choice for cell-active probe design. The weaker C-Br bonds offer faster SNAr rates than the dichloro analog under milder conditions.

Molecular Formula C6H6Br2N2
Molecular Weight 265.93 g/mol
Cat. No. B8290958
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Dibromo-5-ethyl-pyrimidine
Molecular FormulaC6H6Br2N2
Molecular Weight265.93 g/mol
Structural Identifiers
SMILESCCC1=C(N=CN=C1Br)Br
InChIInChI=1S/C6H6Br2N2/c1-2-4-5(7)9-3-10-6(4)8/h3H,2H2,1H3
InChIKeyWMWUICIWSMDMAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,6-Dibromo-5-ethyl-pyrimidine: Structural and Physicochemical Baseline for Research and Procurement


4,6-Dibromo-5-ethyl-pyrimidine (CAS 870089-43-3) is a dihalogenated pyrimidine scaffold featuring bromine atoms at the 4- and 6-positions and an ethyl substituent at the 5-position . With a molecular weight of 265.93 g/mol, a logP of 2.56, and a polar surface area of 25.78 Ų, this compound occupies a distinct physicochemical space relative to its closest in-class analogs . It belongs to the class of 4,6-disubstituted pyrimidines that serve as privileged intermediates for generating kinase-focused libraries and functionalized heterocycles through sequential cross-coupling reactions [1].

Why 4,6-Disubstituted Pyrimidine Analogs Cannot Be Casually Interchanged


In medicinal chemistry and agrochemical synthesis, the selection of a dihalogenated pyrimidine building block is not merely a matter of scaffold resemblance. The nature of the halogen (bromine vs. chlorine), the steric and electronic influence of the 5-position substituent, and the resulting physicochemical properties each exert decisive control over downstream reactivity, regioselectivity, and pharmacokinetic compatibility. For 4,6-dibromo-5-ethyl-pyrimidine, the combination of bromine leaving groups and the ethyl substituent creates a unique reactivity profile that cannot be replicated by its 5-methyl, 5-unsubstituted, or 4,6-dichloro counterparts . Each substitution pattern leads to divergent outcomes in cross-coupling efficiency, nucleophilic aromatic substitution rates, and final compound lipophilicity, making evidence-based selection critical [1].

Quantitative Differentiation of 4,6-Dibromo-5-ethyl-pyrimidine from Closest Analogs


Elevated Lipophilicity (LogP 2.56) Compared to 5-Methyl and 5-Unsubstituted Analogs

The measured LogP of 4,6-dibromo-5-ethyl-pyrimidine is 2.56 . This value is 1.52 log units higher than the LogP of 1.04 for 4,6-dibromo-5-methylpyrimidine , 0.59 log units higher than the LogP of approximately 1.97 for the 5-unsubstituted 4,6-dibromopyrimidine [1], and 2.16 log units higher than the LogP of 0.4 for 5-ethylpyrimidine lacking halogens [2]. This stepwise increase in lipophilicity is attributable to both the bromine atoms and the ethyl substituent.

Lipophilicity Membrane Permeability Drug Design

Bromine vs. Chlorine Leaving Group: Implications for Nucleophilic Aromatic Substitution

In Suzuki-Miyaura coupling reactions, chloropyrimidine substrates are generally reported to be superior to bromopyrimidine substrates in terms of yield and selectivity [1]. However, for nucleophilic aromatic substitution (SNAr) reactions, bromine is a better leaving group than chlorine due to the weaker C-Br bond (bond dissociation energy ~285 kJ/mol for C-Br vs. ~327 kJ/mol for C-Cl) [2]. This dichotomy means that 4,6-dibromo-5-ethyl-pyrimidine offers distinct advantages over the corresponding 4,6-dichloro-5-ethyl-pyrimidine specifically for SNAr-based functionalization strategies, while the chloro analog may be preferred for Suzuki couplings.

SNAr Reactivity Cross-Coupling Building Block Selection

Steric Modulation by the 5-Ethyl Group: Impacts on Regioselectivity in Successive Functionalization

The ethyl substituent at position 5 introduces steric bulk that restricts the conformational freedom of the pyrimidine ring and modulates reactivity at the adjacent 4- and 6-positions. BenchChem notes that 'the ethyl group introduces steric bulk, reducing reactivity at adjacent positions' . In contrast, the 5-methyl analog (4,6-dibromo-5-methylpyrimidine) presents a smaller steric profile, and the 5-unsubstituted 4,6-dibromopyrimidine offers no steric shielding. This differential steric environment is critical for achieving regioselective mono-functionalization vs. di-functionalization in sequential coupling reactions, a key consideration for generating unsymmetrically substituted pyrimidine libraries.

Regioselectivity Steric Hindrance Sequential Coupling

Molecular Weight Differentiation: Heavier Scaffold for Property-Based Optimization

The molecular weight of 4,6-dibromo-5-ethyl-pyrimidine is 265.93 g/mol . This represents a +14.02 g/mol increase over 4,6-dibromo-5-methylpyrimidine (251.91 g/mol) , a +88.90 g/mol increase over 4,6-dichloro-5-ethylpyrimidine (177.03 g/mol) , and a +28.05 g/mol increase over 4,6-dibromopyrimidine (237.88 g/mol) [1]. The higher mass, driven by the combination of two bromine atoms and the ethyl group, places this scaffold in a higher molecular weight tier that may be more suitable for lead optimization programs targeting larger, more lipophilic binding sites.

Molecular Weight Fragment-Based Drug Design Lead Optimization

Synthetic Versatility in Tyrosine Kinase Inhibitor Space: Bromo-Pyrimidine Analogs Show Potent Bcr/Abl Inhibition

A series of dasatinib-based bromo-pyrimidine derivatives, for which 4,6-dibromo-5-ethyl-pyrimidine represents a key intermediate scaffold class, demonstrated potent Bcr/Abl kinase inhibitory activity. In this study, multiple bromo-pyrimidine analogs showed IC50 values in the sub-micromolar range against Bcr/Abl, with the most potent compound (10e) exhibiting an IC50 of 0.11 µM, compared to dasatinib's IC50 of 0.09 µM [1]. The bromine atoms are essential for the subsequent Suzuki or SNAr functionalization steps that introduce the pharmacophoric elements conferring this kinase inhibition.

Tyrosine Kinase Inhibitor Bcr/Abl Medicinal Chemistry

Evidence-Based Application Scenarios for 4,6-Dibromo-5-ethyl-pyrimidine


Kinase Inhibitor Library Synthesis via Sequential Cross-Coupling

Leveraging the two bromine leaving groups for sequential Suzuki-Miyaura or SNAr reactions, 4,6-dibromo-5-ethyl-pyrimidine serves as a versatile starting point for generating libraries of 4,6-disubstituted pyrimidine kinase inhibitors. The steric influence of the 5-ethyl group can be exploited to achieve regioselective mono-functionalization at the less hindered 4-position before introducing a second substituent at the 6-position . This approach has yielded Bcr/Abl inhibitors with IC50 values approaching that of dasatinib [1].

Lead Optimization for Membrane-Permeable Kinase Probes

For targets requiring intracellular engagement, the higher logP of 4,6-dibromo-5-ethyl-pyrimidine (2.56) compared to its 5-methyl analog (1.04) translates into derivatives with potentially enhanced passive membrane permeability . This property is particularly valuable for designing cell-active chemical probes targeting intracellular kinase domains.

SNAr-Based Functionalization for Amine-Substituted Pyrimidines

When the synthetic strategy requires nucleophilic aromatic substitution with amines or alkoxides, the weaker C-Br bonds in 4,6-dibromo-5-ethyl-pyrimidine offer superior reactivity compared to the C-Cl bonds in 4,6-dichloro-5-ethyl-pyrimidine . This makes the dibromo scaffold the preferred choice for generating 4,6-diamino or 4,6-dialkoxy pyrimidine derivatives under milder conditions.

Fragment Elaboration in Higher Molecular Weight Lead Series

With a molecular weight of 265.93 g/mol, 4,6-dibromo-5-ethyl-pyrimidine sits in a higher tier than the dichloro analog (177.03 g/mol) or the unsubstituted dibromo analog (237.88 g/mol) . It is therefore well-suited for fragment elaboration campaigns targeting larger, more lipophilic protein binding sites, where the scaffold's bromine atoms serve as growth vectors for introducing diverse aryl or heteroaryl groups.

Quote Request

Request a Quote for 4,6-Dibromo-5-ethyl-pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.